1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one
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Overview
Description
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
1-Methyl: Indicates a methyl group (CH₃) attached to the nitrogen atom.
1-Tosyl: Refers to a tosyl group (p-toluenesulfonyl, C₆H₄CH₃SO₂) attached to the imidazole ring.
Benzo[d]imidazol: The core structure, a fused benzene and imidazole ring system.
2,3-Dihydropyridin-4(1H)-one: A pyridine ring with a ketone group (C=O) at position 4.
Preparation Methods
Synthetic Routes::
General Synthesis: One approach involves the condensation of an aromatic aldehyde (such as benzaldehyde) with o-phenylenediamine, followed by cyclization to form the imidazole ring.
Regiocontrolled Synthesis: Recent advances in imidazole synthesis emphasize functional group compatibility and regioselectivity.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one can participate in various reactions:
Oxidation: Oxidative processes can modify the methyl group or the imidazole ring.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Tosylation allows for further functionalization.
Cyclization: Intramolecular cyclization reactions can form related heterocycles.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and tosylating agents (e.g., TsCl).
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential pharmacological activities (e.g., antitumor, antimicrobial).
Chemical Biology: Used as a probe to study biological processes.
Industry: Building block for more complex molecules.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (enzymes, receptors) or pathways (e.g., signal transduction).
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-12,19H,13H2,1-2H3 |
InChI Key |
QMOYKMJLNFGDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)C=CN4C |
Origin of Product |
United States |
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